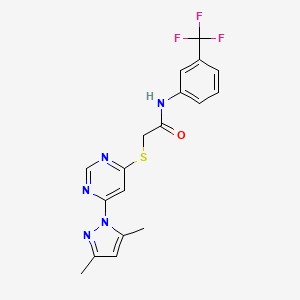

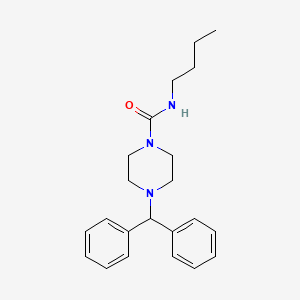

![molecular formula C16H13F2N3O B2600307 3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-48-4](/img/structure/B2600307.png)

3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

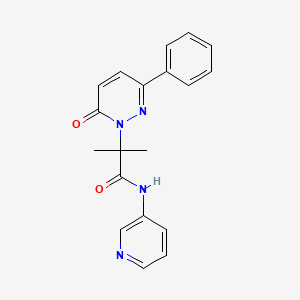

“3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” is a chemical compound with the molecular formula C16H13F2N3O. It is part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a variety of methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group with two fluorine atoms at the 3 and 4 positions, and an imidazo[1,2-a]pyridine group attached via an ethyl linker.

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation leads to the formation of imidazo[1,2-a]pyridines . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 301.297.

Aplicaciones Científicas De Investigación

Potential Research Applications of Imidazole Derivatives

Chemical Properties and Solubility Enhancements Imidazole derivatives are known for their diverse chemical properties, including phase behavior in solutions with ionic liquids. Studies on the solubility of various solutes, including polar and non-polar aromatic compounds in ionic liquids, have shown that imidazole derivatives can significantly influence solubility patterns. This suggests potential applications in developing alternative, environmentally acceptable solvents with tunable properties for extraction and separation processes (Visak et al., 2014).

Biological and Medicinal Applications Imidazole derivatives have been extensively reviewed for their antitumor activities, highlighting the potential of these compounds in developing new antitumor drugs. The structural versatility of imidazole derivatives allows for the synthesis of compounds with varied biological properties, indicating a broad spectrum of potential medicinal applications (Iradyan et al., 2009).

Optical Sensors and Electroluminescent Materials Imidazole and pyrimidine derivatives have found applications as optical sensors and in the creation of electroluminescent materials. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes and in developing materials for organic light-emitting diodes (OLEDs), highlighting their significance in optoelectronics (Jindal & Kaur, 2021).

Direcciones Futuras

The future directions for the study and application of “3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” and similar compounds could involve further exploration of their bioactivity and potential uses in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

Mecanismo De Acción

Target of Action

These include γ-aminobutyric acid receptors , cyclin-dependent kinase (CDK) inhibitors , and calcium channel blockers .

Mode of Action

Similar compounds like imidazo[1,2-a]pyridines have been reported to block γ-aminobutyric acid receptors , inhibit cyclin-dependent kinases , and modulate calcium channels .

Biochemical Pathways

Related compounds such as imidazo[1,2-a]pyridines have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Compounds with similar structures have been associated with a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity against breast cancer cells . They have demonstrated different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization, activation of Caspase-3, and inhibition against PI3K/Akt/mTOR signaling pathway .

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell survival, growth, and proliferation.

Propiedades

IUPAC Name |

3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-5-4-11(9-14(13)18)16(22)19-7-6-12-10-21-8-2-1-3-15(21)20-12/h1-5,8-10H,6-7H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQBWZZQVKMQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

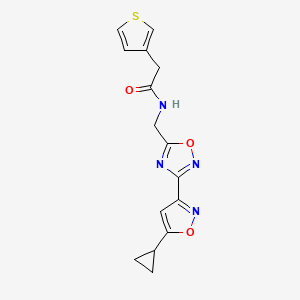

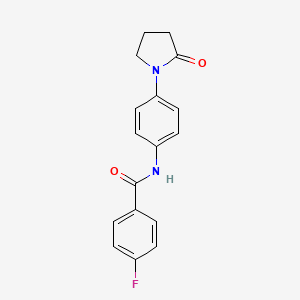

![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)

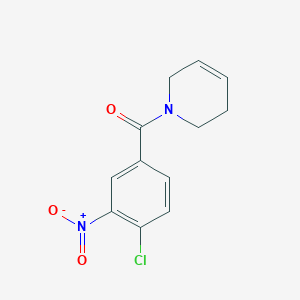

![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)

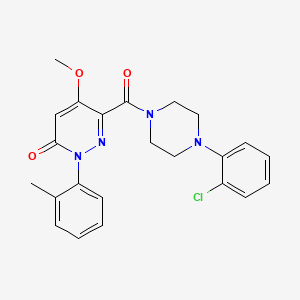

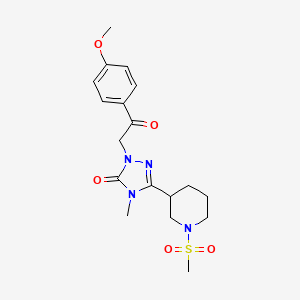

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)

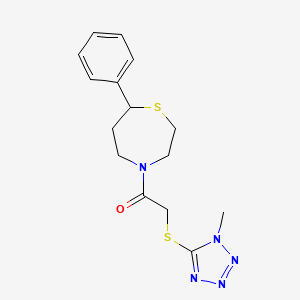

![2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2600247.png)